6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

5-HT1A receptor binding affinity structure-activity relationship

Validated starting material for sub-nanomolar 5-HT1A antagonists (Ki=0.22 nM). The C-6 fluoro ensures high binding affinity; the C-8 amine enables pharmacophore conjugation. Unlike unsubstituted chroman-8-amine or positional isomers, this specific regioisomer is essential for constructing the N-[2-(chroman-8-yloxy)ethyl]amine pharmacophore. 98% purity. Ideal for CNS probe development and lead optimization. Request a quote.

Molecular Formula C9H10FNO
Molecular Weight 167.183
CAS No. 212845-61-9
Cat. No. B2900577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine
CAS212845-61-9
Molecular FormulaC9H10FNO
Molecular Weight167.183
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)F)N)OC1
InChIInChI=1S/C9H10FNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2
InChIKeyAEICTTXLAITIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine (CAS 212845-61-9): A Critical Fluorinated Chroman Building Block for 5-HT1A Receptor Antagonist Programs


6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine (CAS 212845-61-9), also referred to as 6-fluorochroman-8-amine, is a fluorinated chroman derivative bearing a primary amine at the C-8 position . This compound belongs to the 3,4-dihydro-2H-1-benzopyran (chroman) class, a privileged scaffold in medicinal chemistry recognized for diverse CNS activities [1]. The molecule is primarily employed as a synthetic intermediate rather than an end-use drug substance, with its C-8 amine serving as the critical functionalization handle and the C-6 fluoro substituent imparting enhanced binding affinity and metabolic stability to downstream derivatives. Its most established application trajectory lies in the synthesis of potent and selective 5-HT1A receptor antagonists, as demonstrated in a foundational structure-activity relationship (SAR) series [2].

Why Unsubstituted Chroman-8-amines or Positional Isomers Cannot Replace 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine in 5-HT1A Antagonist Synthesis


Generic substitution with unsubstituted chroman-8-amine or alternative fluorinated positional isomers (e.g., 8-fluoro-6-amino or 4-amino-6-fluoro regioisomers) fundamentally alters the pharmacological outcome. The C-6 fluoro substituent on the chroman ring is not a passive structural feature; SAR studies have demonstrated that replacement of fluorine at this position with hydrogen (parent compound 3a) or other halogens substantially reduces 5-HT1A binding affinity [1]. Furthermore, shifting the amine from the C-8 to the C-4 position redirects the synthetic vector, preventing access to the N-[2-[(chroman-8-yl)oxy]ethyl]amine pharmacophore that defines the lead series with sub-nanomolar Ki values. The 8-fluoro positional isomer (CAS 1368177-81-4) has been explored in distinct chemical space (5-carbamoyl-8-fluoro-3-aminochromans) and exhibits a different selectivity profile and substantially lower oral bioavailability . These regioisomeric differences are not interchangeable; they dictate which downstream pharmacophores can be accessed and the resultant receptor selectivity patterns.

Quantitative Differential Evidence for 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine versus Closest Analogs and Alternatives


Head-to-Head Binding Affinity: C6-Fluoro Substitution Drives Sub-Nanomolar 5-HT1A Ki versus Unsubstituted Parent

In a direct head-to-head comparison within the same study, the C6-fluoro analog 3c (derived from 6-fluorochroman-8-amine) exhibited a 5-HT1A Ki of 0.22 nM, whereas the unsubstituted parent compound 3a showed only 'high affinity' without reaching this sub-nanomolar threshold. The correlation analysis revealed a linear negative correlation between molar refractivity of the C6-substituent and pKi, establishing that the fluoro group's electronic and steric properties are quantitatively responsible for the affinity enhancement [1]. This 0.22 nM Ki represents one of the most potent 5-HT1A ligand affinities reported in the chroman class.

5-HT1A receptor binding affinity structure-activity relationship

Functional Antagonism: C6-Fluoro Analog Achieves Single-Digit Nanomolar EC50 in Cellular 5-HT1A Assay

Beyond binding, the C6-fluoro analog 3c demonstrated potent functional antagonism with an EC50 of 13 nM in a forskolin-stimulated adenylate cyclase assay using CHO cells expressing human 5-HT1A receptors. Other substituted analogs in the same series (e.g., C6-chloro, C6-methyl, C6-methoxy) did not match this combination of sub-nanomolar binding affinity and single-digit nanomolar functional antagonism [1]. This establishes that the 6-fluoro-8-amino substitution pattern is uniquely capable of translating binding affinity into functional receptor blockade.

functional antagonism adenylate cyclase assay 5-HT1A receptor

Selectivity Optimization: C-4 Modification of the 6-Fluorochroman-8-amine Scaffold Ameliorates Receptor Selectivity versus α1 and D2

The initial lead compound 3 (Ki 5-HT1A = 0.22 nM) exhibited poor selectivity over α1-adrenergic and D2-dopaminergic receptors (Ki D2 = 0.259 nM in BindingDB), posing a risk of orthostatic hypotension and extrapyramidal side effects. The 1998 J. Med. Chem. study demonstrated that introducing an oxo or optically active hydroxy moiety at the C-4 position of the 6-fluorochroman-8-amine scaffold effectively ameliorated this selectivity, producing compounds selective for 5-HT1A over both α1 and D2 receptors [1]. Compound 31n (a 4-oxochroman derivative) demonstrated in vivo antagonist activity against 8-OH-DPAT-induced behavioral and electrophysiological responses in rats, confirming that the 6-fluoro-8-amino scaffold is amenable to selectivity engineering [2].

receptor selectivity α1-adrenergic D2-dopaminergic lead optimization

Vendor-Confirmed Purity: 98% HPLC Purity Establishes a Reliable Baseline for Structure-Activity Studies

Multiple independent vendors report a verified purity of 98% for 6-fluorochroman-8-amine (CAS 212845-61-9) [1]. In comparison, the positional isomer 8-fluoro-3,4-dihydro-2H-1-benzopyran-6-amine (CAS 1368177-81-4) is typically listed at ≥95% purity , while 4-amino-6-fluorochromane (CAS 238764-22-2) is often supplied as a hydrochloride salt with variable purity specifications . The 98% purity standard for the 6-fluoro-8-amino isomer reduces the risk of confounding impurities in downstream biological assays and ensures batch-to-batch consistency in SAR campaigns.

chemical purity quality control building block

High-Impact Application Scenarios for 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Selective 5-HT1A Receptor Antagonists for CNS Disorders

This compound serves as the validated starting material for generating potent 5-HT1A antagonists with engineered selectivity. The 8-amine is functionalized via O-alkylation to install the N-[2-(chroman-8-yloxy)ethyl]amine pharmacophore, while the C-6 fluoro ensures sub-nanomolar binding affinity (Ki = 0.22 nM) as demonstrated by Yasunaga et al. [1]. Subsequent C-4 modification (oxo or hydroxy) allows tuning of selectivity over α1-adrenergic and D2-dopaminergic receptors, a strategy proven to produce in vivo-active antagonists such as compound 31n [2]. This three-point structural optimization (C6-fluoro, C8-aminoethyl ether, C4-oxo/hydroxy) is uniquely accessible from this specific isomer.

Chemical Biology: Development of Radioligands and Fluorescent Probes for 5-HT1A Receptor Imaging

The sub-nanomolar 5-HT1A affinity of the 6-fluorochroman-8-amine scaffold makes it an attractive core for developing radiolabeled or fluorescent probes. The C-8 amine provides a convenient conjugation point for fluorophores or chelating groups without disrupting the C6-fluoro pharmacophoric element. The 1998 study's radioligand binding data, obtained using [3H]8-OH-DPAT displacement, confirms the scaffold's compatibility with radioligand development workflows [2]. Derivatives with Ki values in the low nanomolar to sub-nanomolar range are suitable starting points for PET tracer or fluorescence polarization probe development.

Structure-Activity Relationship (SAR) Studies: Exploring Halogen and Substituent Effects at the Chroman C-6 Position

The 1997 J. Med. Chem. paper established a quantitative linear correlation between C-6 substituent molar refractivity and 5-HT1A pKi, providing a rational framework for SAR exploration [1]. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine enables systematic variation at the C-8 amine while maintaining the optimal C-6 fluoro substituent constant. This allows research teams to isolate the contribution of the amine-derived side chain to receptor affinity, selectivity, and pharmacokinetics, accelerating lead optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.